N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide
Description
N-(4-Methylphenyl)-2-[(2-thienylmethyl)amino]acetamide is an acetamide derivative featuring a 4-methylphenyl group attached to the nitrogen atom and a 2-thienylmethyl-substituted amino group at the α-carbon of the acetamide backbone. The thiophene moiety in its structure is notable for its sulfur-containing aromatic heterocycle, which can enhance lipophilicity and influence electronic interactions in biological systems .
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(thiophen-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17) |
InChI Key |
ZSYVYGAYTVSBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide” typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-methylbenzoic acid with 2-thienylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems.
Materials Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Biochemistry: Studied for interactions with biological macromolecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential precursor for drug development.
Mechanism of Action
The mechanism by which “N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide” exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Thiophene vs. Furan Substituents
- 2-[(2-Furylmethyl)Amino]-N-(4-Methylphenyl)-2-Thioxoacetamide (): Replaces the thiophene with a furan ring and introduces a thione (C=S) group. The thione group may enhance hydrogen-bonding capacity .
- N-(4-Methylphenyl)-2-Oxo-2-[(2E)-2-(2-Thienylmethylene)Hydrazino]Acetamide (): Incorporates a hydrazone-linked thienylmethylene group. The hydrazone moiety introduces additional hydrogen-bonding and π-stacking capabilities, which could improve receptor binding compared to the simpler amino group in the target compound .
Pyridine and Thiazole Derivatives
- 2-(5-Chlorothiophen-2-yl)-N-(Pyridin-3-yl)Acetamide (): Features a pyridine ring instead of the 4-methylphenyl group. Pyridine’s nitrogen atom facilitates interactions with enzymes, as seen in SARS-CoV-2 main protease inhibitors, where pyridine derivatives exhibit binding affinities < −22 kcal/mol .
- N-(4-Phenyl-2-Thiazolyl)Acetamide (): Replaces the thienylmethyl group with a thiazole ring. Thiazoles are known for their antimicrobial and analgesic activities, suggesting that such substitutions could broaden pharmacological applications .
Anticonvulsant Activity
- 2-[(6-Fluoro-1,3-Benzothiazole-2-yl)Amino]-N-[5-(4-Nitrophenyl)-1,3,4-Thiadiazol-2-yl]Acetamide (): Demonstrates 100% effectiveness in anticonvulsant assays (MES method). The benzothiazole and thiadiazole moieties enhance hydrophobic interactions and electron-withdrawing effects, critical for CNS activity .
- 2-(4-Ethylphenoxy)-N-(4-Methylphenyl)-N-(2-Thienylmethyl)Acetamide (): Substitutes the amino group with a phenoxy linker.
Analgesic and Anti-Inflammatory Activity
- 2-(5-(4-Dimethylaminophenyl)-3-Phenyl-4,5-Dihydropyrazol-1-yl)-N-(4-Phenylthiazol-2-yl)Acetamide (): Exhibits potent analgesic activity. The pyrazole-thiazole-acetamide hybrid structure highlights the importance of aromatic and heterocyclic stacking in pain modulation .
Physicochemical and Pharmacokinetic Properties
*LogP values are estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
